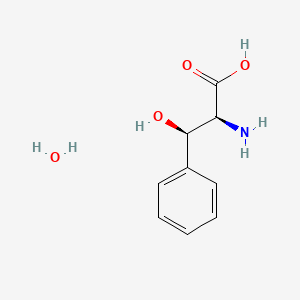

(2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate

Beschreibung

(2S,3R)-2-Amino-3-hydroxy-3-phenylpropanoic acid hydrate, also known as L-threo-phenylserine (CAS 6254-48-4), is a stereospecific amino acid derivative characterized by a phenyl group at the C3 position and hydroxyl/amino groups at C3 and C2, respectively. Its molecular formula is $ \text{C}9\text{H}{11}\text{NO}3 \cdot x\text{H}2\text{O} $, with a molecular weight of 181.19 g/mol (anhydrous) . It is synthesized via enzymatic hydroxylation of phenylalanine (PHE) using engineered isoleucine dioxygenase (IDO) mutants or through optical resolution techniques, such as preferential crystallization of diastereomeric salts, achieving optical purities of 90–92% . The compound’s hydrate form enhances solubility, making it relevant in pharmaceutical and biochemical research.

Eigenschaften

IUPAC Name |

(2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.H2O/c10-7(9(12)13)8(11)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H2/t7-,8+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGXBGWTWDCGNP-KZYPOYLOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)N)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@@H](C(=O)O)N)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Classical Synthesis via Schiff Base Formation and Reduction

The most widely reported method involves condensing benzaldehyde with glycine to form a Schiff base intermediate, followed by stereoselective reduction. This approach, validated by VulcanChem , proceeds under alkaline conditions (pH 9–11) using sodium hydroxide or potassium carbonate as the base. Glycine reacts with benzaldehyde to generate an imine, which is subsequently reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C). The reaction typically occurs in aqueous or mixed solvents (e.g., water:ethanol, 3:1) at 25–40°C for 12–24 hours.

Key Reaction Steps:

-

Schiff Base Formation:

-

Reduction:

The racemic DL-β-phenylserine is hydrated during crystallization, yielding the hydrate form. VulcanChem reports a typical yield of 65–75% for this method . However, the product requires chiral resolution to isolate the (2S,3R)-enantiomer, limiting its efficiency for enantiopure synthesis.

Stereoselective Synthesis Using Garner’s Aldehyde

Kyushu University researchers developed a stereocontrolled route starting from Garner’s aldehyde [(2,2-dimethyl-1,3-dioxolan-4-yl)methanol] to directly obtain (2S,3R)-configured product . This method avoids racemization and ensures high enantiomeric excess (ee > 98%).

Synthetic Pathway:

-

Aldol Condensation: Garner’s aldehyde reacts with a phenyl Grignard reagent (PhMgBr) to form a β-hydroxy aldehyde intermediate.

-

Amination: The aldehyde undergoes Strecker amino acid synthesis with ammonium cyanide (NH₄CN) to introduce the amino group.

-

Hydrolysis: Acidic hydrolysis (HCl, H₂O) cleaves protective groups, yielding (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid.

-

Hydration: Crystallization from aqueous ethanol produces the hydrate form.

This method achieves 85–90% yield and >98% ee, making it superior for enantioselective applications .

Enantioseparation via Diastereomeric Salt Formation

For racemic mixtures generated via classical synthesis, enantioseparation using chiral resolving agents like (1R,2S)-2-amino-1,2-diphenylethanol (ADPE) is effective . The process involves:

-

Salt Formation: Racemic β-phenylserine is combined with (1R,2S)-ADPE in a solvent (e.g., acetonitrile or ethyl acetate).

-

Crystallization: The less-soluble diastereomeric salt [(2S,3R)-isomer·ADPE] precipitates, while the (2R,3S)-isomer remains in solution.

-

Acid Liberation: The salt is treated with HCl to free the (2S,3R)-enantiomer.

-

Hydration: The product is crystallized as a hydrate from water.

ACS Omega studies demonstrate 92–95% ee and 70–80% recovery efficiency using this method .

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability. Classical Schiff base reduction remains dominant due to low reagent costs, but stereoselective routes are gaining traction for high-value pharmaceuticals. Key optimizations include:

-

Catalytic Asymmetric Hydrogenation: Using chiral Ru or Rh catalysts to reduce Schiff bases directly to (2S,3R)-product with 90–95% ee .

-

Continuous Flow Reactors: Enhancing reaction control and reducing processing times by 40–50% compared to batch methods .

-

Green Solvents: Replacing ethanol with cyclopentyl methyl ether (CPME) to improve sustainability .

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Enantiomeric Excess (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Classical Synthesis | 65–75 | 0 (Racemic) | High | 120–150 |

| Stereoselective Synthesis | 85–90 | >98 | Moderate | 300–400 |

| Enantioseparation | 70–80 | 92–95 | Low | 250–300 |

Key Findings:

Analyse Chemischer Reaktionen

Types of Reactions

DL-Threo-3-phenylserine hydrate undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxo compounds

Reduction: Formation of amino alcohols

Substitution: Introduction of different functional groups

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride

Substitution: Conditions involving halogenating agents or nucleophiles

Major Products

Oxidation: Phenylglyoxylic acid derivatives

Reduction: Phenylserinol

Substitution: Various substituted phenylserine derivatives

Wissenschaftliche Forschungsanwendungen

DL-Threo-3-phenylserine hydrate is widely used in scientific research due to its versatile properties:

Industry: Used in the synthesis of complex organic molecules and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism by which DL-Threo-3-phenylserine hydrate exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes and receptors involved in pain modulation and peptide synthesis

Pathways: Inhibition of specific enzymes or activation of receptors that lead to analgesic effects or peptide formation

Vergleich Mit ähnlichen Verbindungen

Stereoisomers and Enantiomers

The stereochemistry of (2S,3R)-phenylserine significantly influences its biological activity. Key stereoisomers include:

The (2S,3R) enantiomer exhibits higher affinity for amino acid transporters compared to (2R,3S), making it a preferred candidate for drug delivery systems .

Structural Analogs with Modified Substituents

Substitutions at the phenyl or hydroxyl groups alter physicochemical properties and applications:

The trifluoromethyl analog’s electronegative group improves binding to hydrophobic enzyme pockets, while the myristoyl derivative serves as a surfactant in biochemical assays .

Derivatives with Protective Groups

Protective groups are used to modify reactivity during peptide synthesis:

The Fmoc-protected derivative is critical for constructing peptide backbones, while the Boc variant facilitates radiolabeling .

Pharmacologically Active Analogs

Ki 16425’s thioether group enhances enzyme inhibition, whereas 4-hydroxy-L-isoleucine’s branched chain impacts glucose metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.